molecular formula C9H12ClNO B581544 3-Phenyloxetan-3-amine hydrochloride CAS No. 1211284-11-5

3-Phenyloxetan-3-amine hydrochloride

Cat. No. B581544
M. Wt: 185.651
InChI Key: RWUQQOGOMYRSSK-UHFFFAOYSA-N
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Description

3-Phenyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO . It has a molecular weight of 185.65 g/mol . The compound is solid at room temperature .


Chemical Reactions Analysis

Oxetanes, such as 3-Phenyloxetan-3-amine hydrochloride, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

3-Phenyloxetan-3-amine hydrochloride has a molecular weight of 185.65 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 185.0607417 g/mol . The topological polar surface area is 35.2 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

  • Carcinogenic Evaluation : A study evaluated the carcinogenic potential of a similar compound, "3:2′-dimethyl-4-aminobiphenyl hydrochloride," finding it unsuitable as a carcinogenic agent. Future experiments were suggested with the free amine form, possibly using radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).

  • Bio-based Benzoxazine Formation : Research explored "3-(4-Hydroxyphenyl)propanoic acid" (phloretic acid) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, showcasing its potential in materials science applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

  • Solubility in Supercritical Carbon Dioxide : A study measured the solubility of "fluoxetine hydrochloride," which has a similar structure, in supercritical carbon dioxide. This research is vital in the pharmaceutical industry for determining equipment size in supercritical fluid-based technologies (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).

  • Antineoplastic Agents Synthesis : Another study focused on synthesizing and evaluating "3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides" for antineoplastic activity. This research contributes to the development of new cancer cell growth inhibitory compounds (Pettit et al., 2003).

  • Orthometalation of Primary Amines : A study investigated the orthometalation of primary benzylamines and (2-Phenylethyl)amine, showing that primary benzylamines can be orthometalated even with electron-withdrawing groups (Vicente et al., 1997).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

Future Directions

Oxetanes, including 3-Phenyloxetan-3-amine hydrochloride, have been increasingly exploited for their contrasting behaviors . They have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules . These developments suggest that the study and application of oxetanes, including 3-Phenyloxetan-3-amine hydrochloride, will continue to be a focus of future research .

properties

IUPAC Name

3-phenyloxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-9(6-11-7-9)8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUQQOGOMYRSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693226
Record name 3-Phenyloxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyloxetan-3-amine hydrochloride

CAS RN

1211284-11-5
Record name 3-Phenyloxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyloxetan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
M Bollenbach, W Lecroq, P Wagner… - Chemical …, 2019 - pubs.rsc.org
… In initial screening experiments, 3-bromotoluene 1a and 3-phenyloxetan-3-amine hydrochloride 2 were used as prototypical substrates to establish suitable conditions (Table 1). In a …
Number of citations: 10 pubs.rsc.org

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